molecular formula C8H5NOS2 B6242038 5-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde CAS No. 1996329-67-9

5-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde

Cat. No. B6242038
CAS RN: 1996329-67-9
M. Wt: 195.3 g/mol
InChI Key: OVMFSMCJIYMMEF-UHFFFAOYSA-N
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Description

“5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde” is a chemical compound that contains a thiazole ring and a thiophene ring . The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom. The thiophene ring is a five-membered ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring and a thiophene ring connected by a carbon atom . The thiazole ring has a nitrogen atom and a sulfur atom, while the thiophene ring has a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.31 . The compound is a solid at room temperature . Its InChI code is 1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5,12-13H,1H3 .

Future Directions

Thiazole-based compounds, including “5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde”, have potential applications in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring these activities and developing new drugs based on these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde involves the condensation of 2-acetylthiophene with 4-amino-3-methyl-1,2,4-triazole followed by oxidation of the resulting thiazole intermediate to form the desired product.", "Starting Materials": [ "2-acetylthiophene", "4-amino-3-methyl-1,2,4-triazole", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-acetylthiophene (1.0 g, 7.2 mmol) and 4-amino-3-methyl-1,2,4-triazole (1.2 g, 10.8 mmol) in acetic acid (20 mL) and stir at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 3: Combine the organic layers and wash with water (2 x 50 mL), then dry over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the solid in ethanol (10 mL) and add hydrogen peroxide (30%, 1.0 mL) dropwise with stirring at room temperature for 2 hours.", "Step 5: Add sodium hydroxide (10%, 1.0 mL) to the reaction mixture and stir for an additional 30 minutes.", "Step 6: Filter the resulting precipitate and wash with water, then dry under vacuum to obtain the desired product as a yellow solid (yield: 70%)." ] }

CAS RN

1996329-67-9

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5NOS2/c10-3-6-1-2-8(12-6)7-4-11-5-9-7/h1-5H

InChI Key

OVMFSMCJIYMMEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CSC=N2)C=O

Purity

95

Origin of Product

United States

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